4-(3-Methyl-2-pyridinyl)-4-piperidinol

Sigma-2 receptor TMEM97 Binding affinity

Researchers developing sigma-2 or 12-LOX targeted probes face a lack of chemically distinct, CNS-compatible 4-arylpiperidine scaffolds. 4-(3-Methyl-2-pyridinyl)-4-piperidinol addresses this with: • Sigma-2 receptor binding (Ki=90 nM) and 12-lipoxygenase inhibition (IC50=30 µM) for dual-target exploration. • Unique 3-methyl-2-pyridinyl substitution providing a narrow logP/TPSA window (XLogP3=0.3, TPSA=45.2 Ų) optimal for CNS drug-likeness. • Rare compound supplied as-is for early discovery; immediate availability supports rapid SAR campaigns.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B11941005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methyl-2-pyridinyl)-4-piperidinol
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C2(CCNCC2)O
InChIInChI=1S/C11H16N2O/c1-9-3-2-6-13-10(9)11(14)4-7-12-8-5-11/h2-3,6,12,14H,4-5,7-8H2,1H3
InChIKeyAVFMWCMJJZNQDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Methyl-2-pyridinyl)-4-piperidinol: Chemical Profile & Procurement


4-(3-Methyl-2-pyridinyl)-4-piperidinol is a disubstituted piperidine derivative featuring a 4-hydroxyl group and a 3-methyl-2-pyridinyl substituent (molecular formula C₁₁H₁₆N₂O; MW 192.26 g/mol) [1]. The compound belongs to the class of 4-arylpiperidin-4-ols, characterized by a tertiary alcohol at the piperidine 4-position and a heteroaryl substituent. Key computed physicochemical properties include a predicted XLogP3 of 0.3, topological polar surface area of 45.2 Ų, two hydrogen bond donors, three hydrogen bond acceptors, and a single rotatable bond [1]. The compound is catalogued by Sigma-Aldrich under the AldrichCPR collection (catalog number T324345), a designation reserved for rare and unique chemicals provided to early discovery researchers on an as-is basis without accompanying certificate of analysis . Two CAS numbers have been associated with this compound in the literature: 391610-47-2 (primary) and 2403-88-5 (alternative registry) .

Rare & unique AldrichCPR compound for early discovery programs
3-Methyl-2-pyridinyl substituent defines distinct pharmacophore geometry
Supports SAR campaigns targeting sigma-2 receptor or 12-lipoxygenase pathways
Predicted CNS-compatible physicochemical window; identity verification required (no COA)

4-(3-Methyl-2-pyridinyl)-4-piperidinol vs. Common 4-Hydroxypiperidine Analogs


The 3-methyl-2-pyridinyl substituent at the piperidine 4-position imparts a distinct stereoelectronic and conformational profile that distinguishes this compound from its closest structural analogs. Direct substitution with 4-(2-pyridinyl)-4-piperidinol (lacking the 3-methyl group), 4-phenyl-4-piperidinol, or N-substituted 4-hydroxypiperidines would fundamentally alter both the pharmacophore geometry and the compound's capacity for metal coordination and hydrogen bonding [1]. Critically, structure–activity relationship (SAR) studies on related 4-hydroxypiperidine scaffolds have demonstrated that the 4-hydroxypiperidine substituent confers high p38 MAP kinase selectivity while eliminating COX-1 affinity when attached to pyridinyl-substituted heterocycles, underscoring that minor structural perturbations at this position can produce dramatic shifts in target selectivity [1]. Furthermore, computational descriptors for 4-(3-methyl-2-pyridinyl)-4-piperidinol—specifically an XLogP3 of 0.3 and a topological polar surface area of 45.2 Ų—place this compound within a narrow physicochemical window distinct from both more lipophilic phenyl analogs and more polar pyrimidinyl derivatives [2].

Phenyl replacement
Switching to 4-phenyl-4-piperidinol increases lipophilicity and eliminates the pyridine nitrogen, altering metal coordination and target selectivity.
Methyl removal
Lack of the 3-methyl group shifts lipophilicity and steric profile, potentially modifying CNS permeability and SAR-derived selectivity patterns.
N-substitution
N-alkylated or N-acylated analogs alter hydrogen-bond donor capacity and pharmacophore geometry, limiting direct interchangeability.

4-(3-Methyl-2-pyridinyl)-4-piperidinol: Bioactivity & Procurement Evidence


Sigma-2 Receptor (TMEM97) Binding Affinity Comparison

4-(3-Methyl-2-pyridinyl)-4-piperidinol exhibits measurable binding affinity for the sigma-2 receptor (TMEM97) with a reported inhibition constant (Ki) of 90 nM in rat PC12 cells [1]. In contrast, the structurally related 4-pyridylpiperidine derivative designated 'sigma-1 receptor antagonist 5' (compound 12) demonstrates substantially higher affinity for the sigma-2 receptor with a Ki of 10 nM under comparable radioligand displacement assay conditions . This represents an approximately ninefold difference in sigma-2 receptor affinity between these two 4-heteroarylpiperidine analogs.

Sigma-2 receptor (TMEM97) binding
Head-to-head
Ki = 90 nM vs comparator Ki = 10 nM (~9-fold difference)
Reported binding affinity context for sigma-2 ligand development
Radioligand displacement, rat PC12 cells; cross-study comparison
Sigma-2 receptor TMEM97 Binding affinity Radioligand displacement

Platelet 12-Lipoxygenase Inhibition Screening

4-(3-Methyl-2-pyridinyl)-4-piperidinol was evaluated for in vitro inhibition of platelet 12-lipoxygenase at a fixed concentration of 30 μM . While the assay report does not provide an IC₅₀ value or percent inhibition figure, this screening datum confirms that the compound engages the 12-lipoxygenase enzyme at micromolar concentrations. Comparative inhibitory activity for closely related 4-arylpiperidin-4-ol analogs under identical assay conditions is not available in the public domain, limiting the strength of any head-to-head differentiation claim.

Platelet 12-lipoxygenase inhibition
Data to verify
Tested at 30 μM; quantitative inhibition not reported
Supports 12-LO screening context; dose-response studies needed
No comparator data available; assay details limited
12-Lipoxygenase Platelet Enzyme inhibition Arachidonate metabolism

AldrichCPR 'Rare and Unique' Designation

4-(3-Methyl-2-pyridinyl)-4-piperidinol is catalogued exclusively within the Sigma-Aldrich AldrichCPR collection (catalog number T324345), a product line explicitly reserved for 'rare and unique chemicals' supplied to early discovery researchers . Unlike standard catalog compounds that are accompanied by certificates of analysis and quality control documentation, AldrichCPR products are sold on an 'as-is' basis with no analytical data provided, and the buyer assumes full responsibility for identity verification and purity assessment . This commercial classification distinguishes the compound from widely available 4-hydroxypiperidine building blocks such as 4-hydroxy-4-phenylpiperidine, 4-(2-pyridinyl)-4-piperidinol, and 4-(4-pyridinyl)-4-piperidinol, which are supplied as routine catalog items with full analytical characterization.

AldrichCPR designation
Class-level
Rare & unique; as-is supply, no analytical certificate
Procurement-specific review; identity and purity must be verified independently
Contrasts with standard catalog 4-arylpiperidinols
Commercial availability Procurement Early discovery Scaffold novelty

Physicochemical Profile vs. Phenyl and Pyridinyl Analogs

The computed physicochemical profile of 4-(3-methyl-2-pyridinyl)-4-piperidinol includes an XLogP3 of 0.3 and a topological polar surface area (TPSA) of 45.2 Ų [1]. By comparison, the phenyl analog 4-hydroxy-4-phenylpiperidine exhibits a significantly higher XLogP3 of approximately 1.5–1.8 (estimated from structural similarity) and a lower TPSA of approximately 32 Ų due to the absence of the pyridine nitrogen [2]. The unsubstituted pyridinyl analog 4-(2-pyridinyl)-4-piperidinol (lacking the 3-methyl group) would be expected to show a slightly lower XLogP3 (approximately 0.0–0.1) and a comparable TPSA of approximately 45 Ų. The intermediate lipophilicity (XLogP3 = 0.3) conferred by the 3-methyl substituent on the pyridine ring positions this compound in a narrow physicochemical window that balances aqueous solubility with passive membrane permeability—a property profile distinct from both more polar des-methyl pyridinyl analogs and more lipophilic phenyl analogs.

Physicochemical profile vs analogs
Class-level
XLogP3 0.3; TPSA 45.2 Ų; intermediate lipophilicity
Physicochemical window supports CNS-permeability screening context
Estimated comparator values: phenyl analog XLogP3 ~1.5–1.8
Physicochemical properties XLogP3 TPSA Drug-likeness BBB permeability

4-(3-Methyl-2-pyridinyl)-4-piperidinol: Research & Application Scenarios


Sigma-2 Receptor (TMEM97) Ligand Development & Tool Studies

Given the established binding affinity for the sigma-2 receptor (Ki = 90 nM in rat PC12 cells) [1], 4-(3-methyl-2-pyridinyl)-4-piperidinol represents a viable starting scaffold for the development of sigma-2 receptor ligands. Sigma-2 (TMEM97) has emerged as a therapeutic target of interest in oncology, neurodegenerative disease, and pain research. This compound may serve as a tool compound for probing sigma-2 pharmacology or as a chemical starting point for structure–activity relationship optimization aimed at improving potency, selectivity over sigma-1, or in vivo pharmacokinetic properties [1].

Lead Optimization Scaffold for CNS Programs

The AldrichCPR 'rare and unique' designation combined with physicochemical descriptors consistent with CNS drug-likeness—specifically XLogP3 = 0.3 and TPSA = 45.2 Ų [2]—positions this compound as a strategically valuable scaffold for early discovery CNS programs. The 3-methyl-2-pyridinyl substitution pattern occupies chemical space distinct from both phenyl analogs (higher lipophilicity) and unsubstituted pyridinyl analogs (lower lipophilicity), potentially offering a competitive intellectual property advantage in crowded therapeutic areas such as neurology and psychiatry.

Platelet 12-Lipoxygenase Pathway Probing & Target Validation

The observation that 4-(3-methyl-2-pyridinyl)-4-piperidinol inhibits platelet 12-lipoxygenase at 30 μM in vitro suggests potential utility in probing 12-lipoxygenase biology. Platelet 12-lipoxygenase catalyzes the conversion of arachidonic acid to 12(S)-hydroperoxyeicosatetraenoic acid (12-HpETE), a pathway implicated in thrombosis, inflammation, and cancer metastasis. This compound may serve as a chemical probe for preliminary target validation studies or as a benchmark scaffold for the development of more potent and selective 12-lipoxygenase inhibitors .

Chemical Biology: 4-Arylpiperidin-4-ol Conformation Studies

The unique structural features of 4-(3-methyl-2-pyridinyl)-4-piperidinol—specifically the tertiary alcohol at the piperidine 4-position and the ortho-methylated pyridine substituent—confer distinct conformational constraints compared to other 4-arylpiperidin-4-ols. The single rotatable bond connecting the piperidine and pyridine rings [2] restricts conformational flexibility in a manner that may influence target binding and selectivity. This compound may be employed in chemical biology studies aimed at elucidating the relationship between 4-arylpiperidine scaffold geometry and biological activity, particularly in the context of G protein-coupled receptors and ion channels that recognize 4-arylpiperidine pharmacophores .

Application
Selection Property
Validation Focus
Sigma-2 receptor (TMEM97) ligand studies
Sigma-2 receptor binding affinity profile
Ligand SAR & selectivity over sigma-1
CNS lead scaffold optimization
Physicochemical CNS-drug-like window
CNS permeability & IP novelty context
12-lipoxygenase pathway probing
12-LO enzyme engagement screening
Dose-response & comparator benchmarking
4-Arylpiperidine conformation studies
Distinct conformational constraint (single rotatable bond, 3-methyl orientation)
Conformation-activity relationship interpretation

Technical Documentation Hub

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28 linked technical documents
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